3,3-Diethoxypropanenitrile

Description

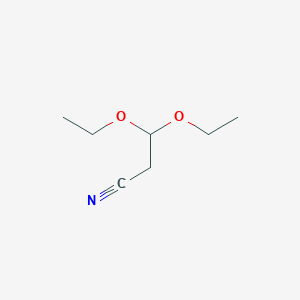

Structure

3D Structure

Properties

IUPAC Name |

3,3-diethoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOXEOCWOCJQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174207 | |

| Record name | 3,3-Diethoxypropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2032-34-0 | |

| Record name | 3,3-Diethoxypropionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2032-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diethoxypropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Diethoxypropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-diethoxypropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Diethoxypropanenitrile (CAS 2032-34-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diethoxypropanenitrile, identified by CAS number 2032-34-0, is a versatile organic compound widely utilized as a key intermediate in advanced organic and pharmaceutical synthesis.[1][2] Also known by synonyms such as cyanacetaldehyde diethyl acetal (B89532), its unique structure, featuring a nitrile group and a diethyl acetal, makes it a valuable building block for a variety of complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, key chemical reactions, and critical safety information tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is typically a clear, colorless to pale yellow liquid.[4] It is stable under normal conditions but may decompose at extreme temperatures or in the presence of strong acids or bases.[1] It has limited solubility in water but is highly soluble in common organic solvents like ethanol (B145695) and ether.[1][3]

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2032-34-0 | [5] |

| Molecular Formula | C₇H₁₃NO₂ | [1][6][7] |

| Molecular Weight | 143.18 g/mol | [1][7] |

| Appearance | Clear colorless to pale yellow oil/liquid | [4] |

| Density | 0.954 g/mL at 25 °C | [1][4] |

| Boiling Point | 91-93 °C at 11 mmHg97 °C at 20 mmHg176-178 °C at 760 mmHg | [1][4][5][3] |

| Melting Point | 82-84 °C | [4][6] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.415 | [1][4] |

| Solubility | 32 g/L in water; Soluble in ethanol, ether | [1][3][4] |

Spectroscopic Data

Detailed analytical data is crucial for compound verification and characterization. Spectroscopic data for this compound is publicly available through various databases.

Table 2: Availability of Spectroscopic Data

| Data Type | Availability / Source | Reference(s) |

| ¹³C NMR | Available (Solvent: CDCl₃) / SpectraBase | [8] |

| Mass Spectrum (GC) | Available / SpectraBase | [9] |

| FTIR / Raman | Available / SpectraBase | [9] |

Synthesis Protocols

While several methods exist for the synthesis of this compound, a detailed and scalable method is disclosed in Chinese patent CN102295578A.[10] This approach avoids the high costs and harsh conditions of previous methods.[11]

Detailed Experimental Protocol (Adapted from CN102295578A)

This synthetic method involves a two-stage process: a pressure reaction to form a key intermediate, followed by an acetal reaction.[10][11]

Step A: Pressure Reaction to form 3-hydroxy vinyl cyanide metal-salt

-

Charge a stainless steel pressure reactor with acetonitrile (B52724) (raw material), a non-polar solvent (e.g., xylene), a C₁-C₄ alcohol alkali metal salt (e.g., sodium ethoxide), and a C₁-C₃ alcohol (e.g., ethanol) as a catalyst. The weight ratio of acetonitrile to the alkali metal salt should be 1:1.2-2.5, and the ratio of acetonitrile to the alcohol catalyst should be 1:2-5.[10]

-

Seal the reactor and heat to a reaction temperature of 50-100 °C.[10]

-

Pressurize the reactor with carbon monoxide (CO) gas to an operating pressure of 0.3-1.5 MPa.[10][11]

-

Maintain the reaction for 5-10 hours.[10]

-

After the reaction is complete, cool the reactor and isolate the resulting 3-hydroxy vinyl cyanide metal-salt intermediate.[10]

Step B: Acetal Reaction

-

Prepare a solution of acidic alcohol by adding a catalyst, such as concentrated sulfuric acid, to ethanol. The amount of acidic alcohol should be 5-10 times the weight of the initial acetonitrile.[10]

-

Add the 3-hydroxy vinyl cyanide metal-salt intermediate from Step A to the acidic alcohol solution.

-

Allow the acetalization reaction to proceed to completion.

Step C: Post-Reaction Processing and Purification

-

To the final reaction mixture, add a non-polar solvent (e.g., toluene) as an extraction solvent.[10]

-

Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the upper organic phase.[10]

-

Re-extract the lower aqueous layer twice more with the non-polar solvent.[10]

-

Combine all organic phases and wash with a sodium bicarbonate solution.[10]

-

Isolate the final product, this compound, via vacuum distillation.[10]

This method offers high yield, low cost, and enhanced safety due to the lower CO pressure required.[11]

Chemical Reactivity and Applications in Drug Development

This compound serves as a versatile precursor for numerous biologically active compounds.[1] Its functional groups can participate in a wide range of organic reactions.

Role in p38α Mitogen-Activated Protein (MAP) Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of inhibitors for p38α MAP kinase.[1] These inhibitors are of considerable interest as therapeutic agents for treating inflammatory diseases.[12] The compound acts as a critical starting material for constructing the complex heterocyclic scaffolds, such as phthalazine (B143731) or pyrimidine-based cores, which are common in p38α inhibitors.[12][13] The development of potent and selective p38α inhibitors is an active area of research in drug discovery.[14][15]

Other Key Synthetic Applications

Beyond kinase inhibitors, this compound is a precursor for other important molecules:

-

Pyridines: It is used to synthesize 2-(2,2-diethoxy-ethyl)-pyridine through a photocatalyzed [2+2+2]-cycloaddition reaction with acetylene.

-

Cyanomalondialdehyde: It serves as a starting material for the preparation of cyanomalondialdehyde, another versatile synthetic intermediate.[1]

-

Cytosine: The compound can react with urea (B33335) in refluxing butanolic sodium butoxide to produce cytosine, a fundamental nucleobase.[16]

-

General Reactivity: It can function as both a nucleophile and an electrophile, enabling its use in Mannich reactions, Michael additions, and Grignard reactions.[3]

Safety and Handling

Proper handling of this compound is essential in a laboratory and manufacturing setting. The compound is classified as an irritant.

Table 3: GHS Hazard and Safety Information

| Category | Information | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |

| Personal ProtectiveEquipment (PPE) | Eyeshields, chemical-resistant gloves, type ABEK (EN14387) respirator filter. | |

| Storage | Store in a cool (2-8°C), dry, well-ventilated place in an inert atmosphere. Keep away from heat, sparks, and open flames. | [4][17] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [3][18] |

Always consult the latest Safety Data Sheet (SDS) before handling this chemical. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn to avoid skin, eye, and respiratory exposure.[1][17]

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical and organic synthesis sectors. Its well-defined physical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers and drug developers. Its crucial role in the synthesis of p38α MAP kinase inhibitors highlights its importance in the creation of novel therapeutics. Adherence to strict safety protocols is mandatory to ensure its safe and effective use in advancing chemical and pharmaceutical innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | CAS#:2032-34-0 | Chemsrc [chemsrc.com]

- 7. 3,3-Diethoxypropionitrile | LGC Standards [lgcstandards.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. CN102295578A - Synthetic method of 3,3-diethoxypropionitrile - Google Patents [patents.google.com]

- 11. CN102295578B - Synthetic method of 3,3-diethoxypropionitrile - Google Patents [patents.google.com]

- 12. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. CN105399646A - Preparation method of cytosine intermediate 3,3-diethoxypropionitrile - Google Patents [patents.google.com]

- 17. airgas.com [airgas.com]

- 18. fishersci.com [fishersci.com]

In-Depth Technical Guide: 3,3-Diethoxypropanenitrile (C₇H₁₃NO₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Diethoxypropanenitrile (CAS No. 2032-34-0), a versatile chemical intermediate. The document details its physicochemical and spectroscopic properties, safety information, synthesis protocols, and key applications, particularly in the realm of pharmaceutical development.

Physicochemical and Spectroscopic Data

This compound is a clear yellow to brownish liquid.[1] Its key physical and spectroscopic properties are summarized below for easy reference.

Physicochemical Properties

A compilation of the physical characteristics of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| Boiling Point | 91-93 °C at 11 mmHg | [1] |

| Melting Point | 82-84 °C | [1] |

| Density | 0.954 g/mL at 25 °C | [1] |

| Refractive Index (n₂₀/D) | 1.415 | [1] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound. The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | CH₃ (ethoxy) |

| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | CH₂ (ethoxy) |

| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | CH₂ (cyanoethyl) |

| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | CH (acetal) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results | CH₃ (ethoxy) |

| Data not explicitly found in search results | CH₂ (ethoxy) |

| Data not explicitly found in search results | CH₂ (cyanoethyl) |

| Data not explicitly found in search results | CH (acetal) |

| Data not explicitly found in search results | CN (nitrile) |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2975-2850 | C-H stretch (alkane) |

| ~2250 | C≡N stretch (nitrile) |

| ~1120-1050 | C-O stretch (ether/acetal) |

MS (Mass Spectrometry) Data

| m/z | Fragmentation |

| 143 | [M]⁺ (Molecular Ion) |

| Data not explicitly found in search results | Loss of ethoxy group (-OCH₂CH₃) |

| Data not explicitly found in search results | Loss of cyanoethyl group (-CH₂CH₂CN) |

Safety Information

This compound is classified as an irritant. Proper handling and personal protective equipment are essential to ensure laboratory safety.

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement |

| Skin Irritant, Eye Irritant, Respiratory Irritant | GHS07 (Exclamation Mark) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its successful preparation in a laboratory setting. Two common synthesis routes are outlined below.

Synthesis from Bromoacetaldehyde (B98955) Diethyl Acetal (B89532)

This method involves the nucleophilic substitution of bromide with cyanide.

Experimental Workflow:

Caption: Synthesis of this compound from bromoacetaldehyde diethyl acetal.

Detailed Protocol:

A detailed experimental protocol for this synthesis is not available in the provided search results. A general procedure would involve dissolving bromoacetaldehyde diethyl acetal in a suitable solvent such as dimethylformamide (DMF), followed by the addition of sodium cyanide. The reaction mixture would be heated and stirred for a specific duration. After cooling, the mixture would be poured into water and extracted with an organic solvent like diethyl ether. The combined organic layers would then be washed, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent removed under reduced pressure. The final product would be purified by distillation.

Synthesis via Acetalization and Carbonylation

A patented method describes the synthesis from acetonitrile, carbon monoxide, and an alcohol alkali metal salt.[2][3]

Experimental Workflow:

Caption: Synthesis of this compound via a patented carbonylation and acetalization route.

Detailed Protocol:

This patented method involves a pressure reaction of acetonitrile, carbon monoxide, and a C1-C4 alcohol alkali metal salt in the presence of a C1-C3 alcohol catalyst and a non-polar solvent. This is followed by an acetal reaction in acidic alcohol and subsequent post-processing and separation to yield this compound.[2][3] Specific quantities and detailed workup procedures are proprietary to the patent.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Intermediate in the Synthesis of p38α Mitogen-Activated Protein Kinase (MAPK) Inhibitors

A significant application of this compound is its use as an intermediate in the preparation of inhibitors for p38α mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is implicated in inflammatory responses, making its inhibitors promising therapeutic agents for inflammatory diseases.

p38 MAPK Signaling Pathway:

The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli and cytokines, leading to a variety of cellular responses, including inflammation.

Caption: Simplified overview of the p38 MAPK signaling pathway leading to an inflammatory response.

Other Synthetic Applications

Beyond its role in p38 MAPK inhibitor synthesis, this compound is utilized in various other organic transformations:

-

Synthesis of 2-(2,2-diethoxy-ethyl)-pyridine: It participates in [2+2+2]-cycloaddition reactions.[1]

-

Production of cyanomalondialdehyde: It serves as a precursor for this important synthetic intermediate.[1]

-

General Organic Synthesis: It can act as both a nucleophile and an electrophile in reactions such as the Mannich reaction, Michael addition, and Grignard reaction.[4] It is also used in the preparation of esters and amides.[4]

References

Technical Guide: Physical Properties of 3,3-Diethoxypropanenitrile

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the core physical properties of 3,3-Diethoxypropanenitrile (CAS No. 2032-34-0), a versatile intermediate in organic synthesis. It includes a detailed summary of its physical characteristics, standardized experimental protocols for their determination, and a visualization of a key synthetic pathway.

Core Physical Properties

This compound, also known as cyanacetaldehyde diethyl acetal, is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its physical state is typically a colorless to pale yellow or brownish liquid with a pungent odor.[1][2] A thorough understanding of its physical properties is essential for its effective use in research and development.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. Data has been compiled from multiple sources, and where discrepancies exist, the most frequently cited values are presented.

| Property | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Pungent |

| Boiling Point | 91-93 °C at 11 mmHg[2][3][4][5] 176-178 °C at 760 mmHg (Standard Pressure)[1] 97 °C at 20 mmHg[6] |

| Density | 0.954 g/mL at 25 °C[2][3][4][5] |

| Refractive Index (n_D) | 1.415 at 20 °C[2][3][4][5] |

| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), ether)[1][2]. Limited solubility in water (32 g/L)[3][7]. |

| Flash Point | 84 °C (183.2 °F) - closed cup[4][7][8] |

| Vapor Pressure | 0.0508 mmHg at 25 °C[3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Micro Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is common.

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 250 °C)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat-stable mineral oil or silicone oil

-

Heating source (e.g., Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

Add a small amount (1-2 mL) of this compound to the small test tube.

-

Place the capillary tube into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into the Thiele tube containing mineral oil, ensuring the oil level is above the sample but below the top of the test tube.

-

Gently heat the side arm of the Thiele tube. This design promotes convection currents, ensuring uniform heating.[4]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When a continuous and rapid stream of bubbles emerges from the capillary tube, remove the heat source.

-

The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[8] This temperature is recorded.

-

For accuracy, the procedure should be repeated, and the atmospheric pressure should be recorded, as boiling point is pressure-dependent.

Determination of Density

Density is the mass per unit volume of a substance. Modern digital density meters provide rapid and accurate measurements based on the oscillating U-tube principle (ASTM D4052).[2][6][9]

Apparatus:

-

Digital Density Meter with an oscillating U-tube cell

-

Syringe for sample injection

-

Thermostatic control for the measurement cell

-

Deionized water and a suitable organic solvent (e.g., ethanol) for cleaning

Procedure:

-

Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature (e.g., 25 °C).

-

Cleaning and Drying: Ensure the U-tube measuring cell is clean and completely dry. Rinse with a suitable solvent followed by dry air.

-

Sample Introduction: Set the measurement cell to the desired temperature (e.g., 25 °C). Inject the this compound sample into the cell using a syringe, ensuring no air bubbles are present. The absence of bubbles is critical for an accurate reading.[6]

-

Measurement: Allow the sample to thermally equilibrate. The instrument measures the oscillation period of the U-tube, which changes based on the mass (and therefore density) of the sample.

-

Data Recording: The instrument automatically calculates and displays the density, typically in g/cm³ (equivalent to g/mL).[9] Record the density and the measurement temperature.

-

Cleaning: After measurement, flush the cell with an appropriate solvent to remove the sample, followed by a final rinse and drying.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is measured using a refractometer, most commonly an Abbe refractometer.[5][7]

Apparatus:

-

Abbe Refractometer

-

Monochromatic light source (typically a sodium D-line source, λ = 589 nm)

-

Constant temperature water bath to circulate water through the refractometer prisms

-

Dropper or pipette

-

Soft lens tissue and a suitable solvent (e.g., ethanol or acetone)

Procedure:

-

Setup and Calibration: Turn on the light source and the circulating water bath to bring the refractometer prisms to a constant temperature (e.g., 20 °C). Calibrate the instrument using a standard sample with a known refractive index, such as distilled water (n_D at 20 °C = 1.3330).[10]

-

Sample Application: Open the hinged prisms of the refractometer. Using a clean dropper, place 1-2 drops of this compound onto the surface of the lower measuring prism. Do not touch the prism with the dropper.[10]

-

Measurement: Gently close the prisms. Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

-

Sharpening the Boundary: Adjust the compensator dial to eliminate any color fringe at the boundary, making the dividing line sharp and achromatic.

-

Reading: Turn the fine adjustment knob to center the sharp boundary line precisely on the crosshairs of the eyepiece.

-

Press the switch to illuminate the scale and read the refractive index value directly from the instrument's internal scale.[5]

-

Cleaning: After the measurement, open the prisms and gently wipe the sample off both prism surfaces using a soft tissue moistened with a suitable solvent.

Determination of Solubility

Solubility tests provide qualitative information about the polarity and functional groups present in a molecule.

Apparatus:

-

Small test tubes

-

Graduated pipette or dropper

-

Vortex mixer or stirring rod

-

Solvents: Deionized water, ethanol, diethyl ether

Procedure (Qualitative):

-

Add approximately 0.2 mL (a few drops) of this compound to a small, clean test tube.

-

Add 3 mL of the chosen solvent (e.g., deionized water) in portions, shaking or vortexing the mixture after each addition.[11]

-

Observe if the compound dissolves completely. A compound is generally considered "soluble" if it dissolves to the extent of about 3 parts solute to 100 parts solvent.

-

Record the substance as soluble, partially soluble, or insoluble in the tested solvent.

-

Repeat the procedure with other solvents, such as ethanol and diethyl ether, using a clean test tube for each test.

Visualization of Experimental Workflow

The following diagram illustrates a key experimental workflow: the synthesis of this compound as described in patent CN102295578A.[12] This process involves a pressure reaction followed by an acetalization step.

Caption: Synthesis workflow for this compound.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 3. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. scribd.com [scribd.com]

- 6. store.astm.org [store.astm.org]

- 7. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. knowledge.reagecon.com [knowledge.reagecon.com]

- 10. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. CN102295578A - Synthetic method of 3,3-diethoxypropionitrile - Google Patents [patents.google.com]

3,3-Diethoxypropanenitrile boiling point and density

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Diethoxypropanenitrile

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of reagents is paramount. This compound (CAS: 2032-34-0), also known as cyanacetaldehyde diethyl acetal, is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1][2] This guide provides a detailed overview of its boiling point and density, along with the experimental protocols for their determination.

Data Presentation: Physicochemical Properties

The boiling point and density of this compound have been reported across various sources. It is crucial to note that boiling points are highly dependent on atmospheric pressure; therefore, values are often reported at reduced pressures.

| Property | Value | Conditions |

| Boiling Point | 176-178 °C | Atmospheric Pressure |

| 129-132 °C | Not specified | |

| 91-93 °C | 11 mmHg | |

| 97 °C | 20 mmHg | |

| Density | 0.954 g/mL | 25 °C |

| ~0.907 g/cm³ | Not specified | |

| 0.95 g/mL | Not specified |

Experimental Protocols

Accurate determination of boiling point and density is essential for the characterization and quality control of chemical substances. The following are standard methodologies for these measurements.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[3][4][5] Impurities can alter the boiling point of a substance.[3]

1. Capillary Method (Thiele Tube)

This method is suitable for small quantities of liquid.

-

Apparatus: Thiele tube, thermometer, small test tube (e.g., fusion tube), capillary tube sealed at one end, heating oil (paraffin or silicone oil), and a heat source.[3][5]

-

Procedure:

-

Fill the small test tube with 2-3 mL of this compound.[5]

-

Place the capillary tube into the test tube with its open end submerged in the liquid.[5]

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[3]

-

Place the assembly into the Thiele tube containing heating oil, ensuring the oil level is appropriate.[3]

-

Gently heat the side arm of the Thiele tube.[3] Convection currents will ensure uniform temperature distribution.[3]

-

Observe the capillary tube. As the temperature rises, air trapped in the capillary will escape, forming a stream of bubbles.[3][6]

-

When a rapid and continuous stream of bubbles emerges, stop heating.[3]

-

The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.[3]

-

2. Simple Distillation Method

This method is suitable for larger volumes and also serves as a purification step.

-

Apparatus: Distilling flask, condenser, receiving flask, thermometer, heat source (heating mantle), and boiling chips.

-

Procedure:

-

Place a volume of this compound (e.g., >5 mL) into the distilling flask along with a few boiling chips to ensure smooth boiling.[4]

-

Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[5]

-

Begin heating the flask gently.

-

The liquid will begin to boil and its vapor will travel into the condenser, where it will cool and liquefy, dripping into the receiving flask.

-

The boiling point is the stable temperature reading on the thermometer during the distillation process.[5] It is also advisable to record the barometric pressure for accuracy.[4]

-

Determination of Density

Density is the mass of a substance per unit volume (ρ = m/V).[7]

1. Using a Graduated Cylinder and Balance

This is a straightforward method for determining density.

-

Apparatus: Graduated cylinder (e.g., 10 mL or 25 mL), and an electronic balance.[7][8]

-

Procedure:

-

Place a clean, dry graduated cylinder on the electronic balance and tare it (zero the mass).[7][9]

-

Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[7]

-

Record the mass of the liquid displayed on the balance.[7]

-

Calculate the density by dividing the recorded mass by the measured volume.

-

For improved accuracy, the procedure can be repeated with different volumes, and the average density calculated.[10] Plotting mass versus volume and determining the slope of the resulting line can also yield a highly accurate density value.[10]

-

Logical Workflow Visualization

The synthesis of this compound can be achieved through various routes. One patented method involves a multi-step process beginning with acetonitrile (B52724) and carbon monoxide under pressure.[11][12] The following diagram illustrates the logical workflow for this synthesis.

Caption: Logical workflow for the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. wjec.co.uk [wjec.co.uk]

- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CN102295578B - Synthetic method of 3,3-diethoxypropionitrile - Google Patents [patents.google.com]

- 12. CN102295578A - Synthetic method of 3,3-diethoxypropionitrile - Google Patents [patents.google.com]

Spectroscopic Profile of 3,3-Diethoxypropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,3-diethoxypropanenitrile (CAS No. 2032-34-0). Due to the absence of publicly available, quantitative spectral data within the immediate search, this document focuses on the predicted spectroscopic characteristics based on the molecule's structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in a research and development setting.

Chemical Structure and Expected Spectroscopic Features

Chemical Formula: C₇H₁₃NO₂ Molecular Weight: 143.18 g/mol Structure:

The structure of this compound contains several key functional groups that will give rise to characteristic signals in various spectroscopic analyses:

-

An acetal (B89532) group: A methine (CH) proton and carbon, two ethoxy groups each with methylene (B1212753) (CH₂) and methyl (CH₃) protons and carbons.

-

A nitrile group (C≡N): A characteristic infrared absorption and a quaternary carbon signal in ¹³C NMR.

-

A methylene group (CH₂): Adjacent to the nitrile and the acetal carbon.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on typical chemical shift and absorption frequency ranges for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH(OCH₂CH₃)₂ | 4.5 - 5.0 | Triplet (t) | 5 - 7 |

| -OCH₂ CH₃ | 3.4 - 3.7 | Quartet (q) | 7 - 8 |

| -CH₂ CN | 2.5 - 2.8 | Doublet (d) | 5 - 7 |

| -OCH₂CH₃ | 1.1 - 1.3 | Triplet (t) | 7 - 8 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C ≡N | 117 - 121 |

| -C H(OCH₂CH₃)₂ | 98 - 105 |

| -OCH₂ CH₃ | 60 - 65 |

| -CH₂ CN | 25 - 30 |

| -OCH₂CH₃ | 14 - 16 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (alkane) | 2850 - 3000 | Strong |

| C≡N (nitrile) | 2240 - 2260 | Medium |

| C-O (ether/acetal) | 1050 - 1150 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Fragment | Notes |

| 143 | [M]⁺ | Molecular ion (low abundance expected) |

| 114 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 98 | [M - OC₂H₅]⁺ | Loss of an ethoxy group |

| 72 | [CH(OCH₂CH₃)]⁺ | |

| 47 | [CH₂CH₂OH]⁺ | |

| 45 | [OC₂H₅]⁺ | Ethoxy fragment |

| 29 | [C₂H₅]⁺ | Ethyl fragment |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments and connectivity.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a single drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically at 250 °C.

-

Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: Typically from m/z 35 to 300.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide to the 1H NMR Spectrum of 3,3-Diethoxypropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,3-diethoxypropanenitrile. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the characterization and utilization of this compound.

Introduction

This compound is a versatile organic compound with applications in various synthetic pathways. A thorough understanding of its structure and purity is crucial for its effective use. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure and confirming the identity of organic compounds. This guide offers a comprehensive overview of the ¹H NMR spectrum of this compound, including predicted spectral data, a detailed experimental protocol for its acquisition, and a visual representation of its structure and proton assignments.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on the analysis of the molecular structure and typical chemical shifts and coupling constants for similar functional groups.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH(OCH₂CH₃)₂ | ~4.8 | Triplet (t) | 1H | ~5.5 |

| -OCH₂CH₃ | ~3.6 | Quartet (q) | 4H | ~7.0 |

| -CH₂CN | ~2.7 | Doublet (d) | 2H | ~5.5 |

| -OCH₂CH₃ | ~1.2 | Triplet (t) | 6H | ~7.0 |

Disclaimer: The chemical shift and coupling constant values presented in this table are predicted based on analogous structures and have not been experimentally verified from a public source. Actual experimental values may vary.

Interpretation of the Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four unique proton environments in the molecule.

-

Triplet at ~4.8 ppm (1H): This signal is assigned to the methine proton (-CH) of the acetal (B89532) group. It is expected to be a triplet due to coupling with the adjacent methylene (B1212753) protons of the nitrile group (-CH₂CN).

-

Quartet at ~3.6 ppm (4H): This signal corresponds to the four methylene protons (-OCH₂) of the two ethoxy groups. The quartet multiplicity arises from coupling with the neighboring methyl protons.

-

Doublet at ~2.7 ppm (2H): This signal is attributed to the methylene protons adjacent to the nitrile group (-CH₂CN). It appears as a doublet due to coupling with the methine proton of the acetal group.

-

Triplet at ~1.2 ppm (6H): This upfield signal is assigned to the six methyl protons (-CH₃) of the two ethoxy groups. The triplet multiplicity is a result of coupling with the adjacent methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general protocol for acquiring the ¹H NMR spectrum of a liquid organic compound such as this compound.

4.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals in the spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution of approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.

-

Homogenization: Thoroughly mix the sample solution to ensure homogeneity.

4.2. Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Tuning and Shimming: Tune the probe to the appropriate frequency and shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire an adequate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Set a suitable relaxation delay (e.g., 1-5 seconds) to allow for complete relaxation of the protons between scans.

-

Spectral Width: Define a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

4.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline of the spectrum to be flat.

-

Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Peak Picking: Identify the chemical shift of each peak.

-

Coupling Constant Measurement: Measure the J-coupling constants for the multiplets.

Visualizations

5.1. Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the different proton environments labeled.

Caption: Molecular structure of this compound with proton assignments.

5.2. Predicted ¹H NMR Spectrum Signaling Pathway

The following diagram illustrates the spin-spin coupling relationships between the different protons in this compound, which give rise to the observed multiplicities in the ¹H NMR spectrum.

Caption: Spin-spin coupling pathways in this compound.

This guide provides a foundational understanding of the ¹H NMR spectrum of this compound. For definitive analysis, it is always recommended to acquire and interpret experimental data for the specific sample .

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3,3-Diethoxypropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 3,3-Diethoxypropanenitrile. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, offering precise spectral data, experimental protocols, and structural correlation to aid in the identification and characterization of this compound.

¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The compound exhibits five distinct signals, corresponding to the five unique carbon environments in its molecular structure.

Below is a comprehensive table summarizing the ¹³C NMR chemical shifts and their assignments.

| Carbon Atom (Label) | Chemical Shift (δ, ppm) | Multiplicity |

| C1 (-CN) | 117.1 | Singlet (s) |

| C2 (-C H₂-CN) | 26.1 | Triplet (t) |

| C3 (-C H(OEt)₂) | 98.6 | Doublet (d) |

| C4 (-O-C H₂-CH₃) | 62.5 | Triplet (t) |

| C5 (-O-CH₂-C H₃) | 15.1 | Quartet (q) |

Structural Representation and Peak Assignment

The chemical structure of this compound is presented below, with each carbon atom labeled to correspond with the data in the table above. This visualization facilitates a clear understanding of the relationship between the molecular structure and its ¹³C NMR spectrum.

Experimental Protocol

The following section details the methodology for the acquisition of the ¹³C NMR spectrum of this compound.

Sample Preparation: A sample of this compound (95% purity) was dissolved in deuterated chloroform (CDCl₃).[1]

Instrumentation: The ¹³C NMR spectrum was recorded on a nuclear magnetic resonance spectrometer.

Acquisition Parameters:

-

Solvent: CDCl₃[1]

-

Reference: The solvent peak for CDCl₃ was used as the internal standard.

-

Nucleus Observed: ¹³C[1]

The workflow for the experimental procedure is outlined in the following diagram.

Discussion of Chemical Shifts

The assignment of the ¹³C NMR signals is consistent with the electronic environments of the carbon atoms in this compound.

-

C1 (Nitrile Carbon): The signal at 117.1 ppm is characteristic of a nitrile carbon, which is significantly deshielded due to the electronegativity of the nitrogen atom and the sp-hybridization of the carbon.

-

C3 (Acetal Carbon): The carbon at 98.6 ppm is the most deshielded among the sp³ carbons. This is expected for an acetal (B89532) carbon, which is bonded to two electronegative oxygen atoms.

-

C4 (Ethoxy Methylene (B1212753) Carbon): The signal at 62.5 ppm is assigned to the methylene carbons of the two equivalent ethoxy groups. These carbons are deshielded by the adjacent oxygen atoms.

-

C2 (Methylene Carbon adjacent to Nitrile): The methylene carbon adjacent to the nitrile group appears at 26.1 ppm.

-

C5 (Ethoxy Methyl Carbon): The methyl carbons of the ethoxy groups are the most shielded, appearing at 15.1 ppm, which is a typical chemical shift for terminal methyl groups in an alkyl chain.

This detailed analysis of the ¹³C NMR chemical shifts of this compound provides a valuable reference for its identification and characterization in research and development settings. The provided data and protocols can be readily applied by scientists working with this versatile chemical intermediate.

References

Synthesis of 3,3-Diethoxypropanenitrile from Acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3,3-diethoxypropanenitrile, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus of this document is the synthesis route starting from acetonitrile (B52724), with detailed experimental protocols, quantitative data analysis, and mechanistic insights. An alternative synthetic pathway is also presented for comparative purposes.

Introduction

This compound, also known as cyanoacetaldehyde diethyl acetal, is a key building block in the synthesis of various biologically active molecules. Its utility is particularly notable in the preparation of p38α mitogen-activated protein kinase inhibitors, which are significant in the development of treatments for inflammatory diseases.[1] This guide details a robust and scalable method for its synthesis from readily available starting materials.

Synthesis from Acetonitrile

The synthesis of this compound from acetonitrile is a two-step process. The first step involves the formation of a 3-hydroxy-acrylonitrile metal salt through the reaction of acetonitrile with carbon monoxide in the presence of a metal alkoxide. The subsequent step is the acetalization of this intermediate with ethanol (B145695) under acidic conditions.

Reaction Pathway

The overall reaction can be depicted as follows:

References

Historical Synthesis of 3,3-Diethoxypropanenitrile: A Technical Overview of the 1947 JACS Method

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the historical synthesis of 3,3-Diethoxypropanenitrile as described in the Journal of the American Chemical Society in 1947. The information presented is based on a summary of the original article, offering a foundational understanding of this early synthetic route. It should be noted that the detailed experimental protocol from the original publication was not accessible through the conducted research.

Synthetic Pathway

The synthesis of this compound, as outlined in the 1947 publication by S. M. McElvain and R. L. Clarke, is a multi-step process commencing from ethyl formate (B1220265) and ethyl acetate.[1] The reaction sequence involves a Claisen condensation followed by an aldol (B89426) condensation. The resulting intermediate then undergoes a reaction with what is referred to as "azanol," likely hydroxylamine, to form 3,3-diethoxypropionic acid amide. The final step involves the dehydration of this amide to yield the target compound, this compound.[1]

This synthetic approach is notable for its use of fundamental organic reactions to construct the desired molecule. However, the summary of the 1947 paper highlights that this method is characterized by a long technical process and the formation of numerous by-products, which contributes to a low overall yield.[1]

Quantitative Data

The primary quantitative data point available from the summary of the 1947 JACS article is the overall yield of the synthesis.

| Parameter | Value | Reference |

| Overall Yield | 8% | [1] |

Experimental Workflow

The logical flow of the synthesis, as described, can be visualized as a series of sequential reactions and transformations.

Caption: Synthetic workflow for this compound (1947 JACS).

Detailed Experimental Protocols

A detailed, step-by-step experimental protocol from the original 1947 Journal of the American Chemical Society article could not be retrieved in the conducted research. The summary of the synthesis indicates a 40-hour reaction time for the formation of 3,3-diethoxypropionic acid amide.[1] However, specific details regarding reactant quantities, reaction temperatures, and purification methods are not available in the accessible literature.

Conclusion

The 1947 synthesis of this compound represents an early endeavor into the preparation of this valuable chemical intermediate. While the summarized methodology provides a clear reaction pathway, the low overall yield of 8% suggests that the process was not highly efficient, likely due to the formation of multiple by-products and a lengthy procedure.[1] For contemporary applications, more modern and efficient synthetic routes are likely to be employed. This historical perspective is valuable for understanding the evolution of synthetic organic chemistry and the challenges faced by early researchers in the field.

References

chemical stability of 3,3-Diethoxypropanenitrile under acidic and basic conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diethoxypropanenitrile is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and other specialty chemicals. Its structure incorporates both a nitrile and a diethyl acetal (B89532) functional group. The inherent reactivity of these moieties dictates the compound's stability profile, particularly in aqueous environments under acidic and basic conditions. Understanding the chemical stability of this compound is paramount for its effective use in multi-step syntheses, for defining appropriate storage and handling protocols, and for predicting potential degradation pathways of active pharmaceutical ingredients (APIs) that may contain this structural motif.

This technical guide provides a comprehensive overview of the anticipated chemical stability of this compound under acidic and basic conditions. It outlines the theoretical degradation pathways, offers detailed experimental protocols for stability assessment, and presents a framework for the systematic presentation of quantitative data.

Chemical Structure and Reactive Sites

This compound possesses two primary sites susceptible to hydrolytic degradation: the nitrile group (-C≡N) and the diethyl acetal group (-CH(OCH₂CH₃)₂). The stability of each of these functional groups is highly dependent on the pH of the surrounding medium.

Stability Under Acidic Conditions

Under acidic conditions, both the nitrile and the acetal functionalities of this compound are expected to undergo hydrolysis. The acetal group is particularly sensitive to acid-catalyzed cleavage, while the nitrile hydrolysis typically requires more forcing conditions, such as elevated temperatures.

Anticipated Degradation Pathway

The primary degradation pathway in an acidic environment is initiated by the rapid hydrolysis of the diethyl acetal to yield 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde). This intermediate is generally unstable and may be further hydrated or participate in subsequent reactions. Concurrently, the nitrile group can undergo a slower, two-step hydrolysis, first to 3,3-diethoxypropanamide (B2923793) and subsequently to 3,3-diethoxypropanoic acid. If the acetal hydrolysis occurs first, the resulting 3-oxopropanenitrile can also be hydrolyzed to 3-oxopropanoic acid.

Caption: Predicted degradation pathway of this compound under acidic conditions.

Stability Under Basic Conditions

In contrast to acidic conditions, the diethyl acetal group is generally stable in basic media. The primary degradation pathway under basic conditions is the hydrolysis of the nitrile group.

Anticipated Degradation Pathway

The nitrile group of this compound is susceptible to base-catalyzed hydrolysis. This reaction typically proceeds in two stages: first, the nitrile is converted to 3,3-diethoxypropanamide. Upon further heating or prolonged exposure to the basic conditions, the amide can be further hydrolyzed to the corresponding carboxylate salt, in this case, 3,3-diethoxypropanoate.

Caption: Predicted degradation pathway of this compound under basic conditions.

Data Presentation

Quantitative data from stability studies should be organized in a clear and concise manner to facilitate comparison and interpretation. The following tables provide a template for presenting such data.

Table 1: Stability of this compound under Acidic Conditions

| Condition (Acid, Conc.) | Temperature (°C) | Time (h) | Initial Conc. (M) | % this compound Remaining | Major Degradation Product(s) | % Degradation Product(s) |

| 0.1 M HCl | 25 | 24 | 0.1 | |||

| 0.1 M HCl | 50 | 24 | 0.1 | |||

| 1.0 M HCl | 25 | 24 | 0.1 | |||

| 1.0 M HCl | 50 | 24 | 0.1 |

Table 2: Stability of this compound under Basic Conditions

| Condition (Base, Conc.) | Temperature (°C) | Time (h) | Initial Conc. (M) | % this compound Remaining | Major Degradation Product(s) | % Degradation Product(s) |

| 0.1 M NaOH | 25 | 24 | 0.1 | |||

| 0.1 M NaOH | 50 | 24 | 0.1 | |||

| 1.0 M NaOH | 25 | 24 | 0.1 | |||

| 1.0 M NaOH | 50 | 24 | 0.1 |

Experimental Protocols

The following protocols describe a general methodology for conducting forced degradation studies on this compound. These should be adapted based on the specific objectives of the study and the available analytical instrumentation.

Materials and Equipment

-

This compound (of known purity)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (B78521) (NaOH), analytical grade

-

Deionized water

-

Volumetric flasks and pipettes

-

pH meter

-

Thermostatically controlled water bath or oven

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

General Procedure for Forced Degradation Study

Caption: General experimental workflow for forced degradation studies.

1. Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or a water/acetonitrile mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Acidic Degradation:

-

In separate volumetric flasks, add a known volume of the stock solution to a pre-determined volume of acidic solution (e.g., 0.1 M HCl, 1 M HCl).

-

Dilute to the mark with the acidic solution to achieve the desired final concentration of this compound.

-

Prepare a control sample using deionized water instead of the acid solution.

-

Incubate the flasks at various temperatures (e.g., room temperature, 50°C, 80°C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

Immediately neutralize the aliquot with a suitable base (e.g., NaOH solution) to quench the reaction.

-

Analyze the samples by a validated analytical method (e.g., HPLC).

3. Basic Degradation:

-

Follow the same procedure as for acidic degradation, but use basic solutions (e.g., 0.1 M NaOH, 1 M NaOH).

-

Neutralize the withdrawn aliquots with a suitable acid (e.g., HCl solution).

-

Analyze the samples by a validated analytical method.

Analytical Methodology

-

HPLC Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A reverse-phase C18 column with a gradient elution of water and acetonitrile (with or without a pH modifier like formic acid or ammonium (B1175870) acetate) is a common starting point.

-

Peak Identification: Use techniques such as LC-MS, GC-MS, and NMR to identify the chemical structures of the degradation products.

-

Quantification: Quantify the amount of this compound remaining and the amount of each degradation product formed at each time point using the developed HPLC method with appropriate calibration standards.

Conclusion

The chemical stability of this compound is dictated by the reactivity of its nitrile and diethyl acetal functional groups. It is anticipated to be unstable under acidic conditions, leading to the hydrolysis of both the acetal and nitrile moieties. Under basic conditions, the primary degradation pathway is expected to be the hydrolysis of the nitrile group, while the acetal remains largely intact. The provided experimental protocols and data presentation templates offer a robust framework for researchers and drug development professionals to systematically investigate and document the stability of this important chemical intermediate, ensuring its appropriate use and contributing to the development of safe and effective pharmaceutical products.

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3,3-Diethoxypropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Diethoxypropanenitrile is a valuable bifunctional molecule widely utilized as a precursor in the synthesis of pharmaceuticals and heterocyclic compounds. Its chemical versatility stems from the interplay between the electrophilic nitrile group and the acid-labile acetal (B89532) functionality. This technical guide provides a comprehensive analysis of the reactivity of the nitrile group within this specific molecular framework. It details key transformations including hydrolysis, reduction, reactions with organometallic reagents, and its pivotal role in cycloaddition and condensation reactions for the synthesis of nitrogen-containing heterocycles, most notably pyrimidine (B1678525) derivatives like cytosine. This document consolidates quantitative data, presents detailed experimental protocols for significant reactions, and employs visual diagrams to elucidate reaction pathways and workflows, serving as a critical resource for professionals in organic synthesis and drug development.

Introduction: The Molecular Architecture of this compound

This compound, also known as cyanoacetaldehyde diethyl acetal, possesses the chemical formula C₇H₁₃NO₂.[1] Its structure features a nitrile (-C≡N) group and a diethyl acetal [-CH(OCH₂CH₃)₂] group, separated by a methylene (B1212753) (-CH₂-) spacer. This arrangement makes it a versatile C3 synthon. The nitrile group's carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom has a lone pair of electrons, allowing it to act as a weak base or nucleophile.[2] The acetal group is stable under neutral and basic conditions but is readily hydrolyzed under acidic conditions to reveal an aldehyde functionality. This dual reactivity is key to its utility in complex molecule synthesis.[3]

Core Reactivity of the Nitrile Group

The reactivity of the nitrile group in this compound is characteristic of aliphatic nitriles, encompassing hydrolysis, reduction, and addition of organometallic reagents. However, its most significant application lies in its use as a building block for heterocyclic synthesis.

Hydrolysis

Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions.[4]

-

Acid-Catalyzed Hydrolysis : Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating attack by water. The reaction proceeds via an amide intermediate to yield 3,3-diethoxypropanoic acid. It is crucial to employ controlled conditions to prevent the hydrolysis of the acetal group.

-

Base-Catalyzed Hydrolysis : Direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon leads to the formation of a carboxylate salt after hydrolysis of the intermediate amide. The acetal group is stable under these conditions.

Reduction to Primary Amines

The carbon-nitrogen triple bond can be fully reduced to a primary amine, 3,3-diethoxypropan-1-amine.

-

Complex Metal Hydrides : Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[5][6] The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon.[2]

-

Catalytic Hydrogenation : This reduction can also be achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C).

Reaction with Organometallic Reagents

Grignard (R-MgX) or organolithium (R-Li) reagents add to the electrophilic carbon of the nitrile to form an imine anion intermediate. Subsequent acidic workup hydrolyzes this intermediate to a ketone.[7][8] This reaction provides an efficient route to synthesize ketones with a new carbon-carbon bond. The ketone product is only formed during the workup, preventing a second addition of the organometallic reagent.

Cycloaddition and Condensation Reactions: Synthesis of Heterocycles

A paramount application of this compound is its role as a precursor to pyrimidine-based nucleobases. It serves as the C-C-C fragment that condenses with a N-C-N unit, such as urea (B33335) or thiourea, to form the pyrimidine ring.

Notably, it is a key starting material in the industrial synthesis of Cytosine . In this process, this compound is condensed with urea in the presence of a strong base like sodium ethoxide or sodium hydroxide.[9][10] The reaction proceeds via a cyclization and subsequent elimination of ethanol (B145695) and water to form the aromatic pyrimidine ring. This reaction highlights the nitrile's ability to participate in complex, multi-step transformations leading to high-value products.

Influence of Adjacent Functional Groups

-

Diethoxy Acetal Group : The two oxygen atoms of the acetal group exert an electron-withdrawing inductive effect (-I effect) on the neighboring methylene carbon. This effect is propagated to the nitrile carbon, slightly increasing its electrophilicity and susceptibility to nucleophilic attack compared to a simple alkyl nitrile.

-

α-Proton Acidity : The protons on the methylene carbon (α-protons) flanked by the acetal and nitrile groups exhibit enhanced acidity (estimated pKa ~25, similar to esters) compared to simple alkanes (pKa ~50).[11] This is due to the resonance stabilization of the resulting carbanion (enolate) by the nitrile group and the inductive stabilization from the acetal's oxygen atoms.[12] This acidity allows for deprotonation with a suitable base to form a nucleophilic carbanion, which can then participate in alkylation or condensation reactions.

Quantitative Data Presentation

The following tables summarize quantitative data for key reactions involving this compound.

| Reaction Type | Reagents & Conditions | Product | Yield | Reference |

| Heterocycle Synthesis | Urea, Sodium Hydroxide, Toluene (B28343), Reflux (12h) | Cytosine | 89% | [9] |

| Heterocycle Synthesis | Urea, Sodium Ethoxide, Dimethylbenzene, 100-105°C (8-10h) | Cytosine | High (unspecified) | [13] |

| Reduction (General) | LiAlH₄, THF, 0°C to RT (4h) | 3,3-Diethoxypropan-1-amine | High (expected) | [14][15] |

| Grignard Reaction (General) | R-MgX, Ether/THF; then H₃O⁺ workup | 1,1-Diethoxyalkan-3-one | Good (expected) | [7] |

| Hydrolysis (General) | H₃O⁺ or NaOH(aq), Heat | 3,3-Diethoxypropanoic Acid | Moderate (expected) | [2] |

Detailed Experimental Protocols

Synthesis of Cytosine via Condensation with Urea

-

Source : Adapted from patent CN105399646A.[9]

-

Materials :

-

This compound (500 g, 3.49 mol)

-

Urea (235 g, 3.91 mol)

-

Sodium Hydroxide (140 g, 3.50 mol)

-

Toluene (1 L)

-

Glacial Acetic Acid

-

Water

-

-

Procedure :

-

To a suitable reaction vessel, add this compound (500 g), urea (235 g), sodium hydroxide (140 g), and toluene (1 L).

-

Heat the mixture to reflux and maintain for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Concentrate the reaction solution under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in hot water.

-

Adjust the pH of the aqueous solution to 7.0 by adding glacial acetic acid. A solid precipitate will form.

-

Collect the solid by filtration.

-

Recrystallize the crude solid from water to obtain pure cytosine as white crystals.

-

Yield : 350 g (89%).

-

General Protocol for Reduction to 3,3-Diethoxypropan-1-amine with LiAlH₄

-

Source : General procedure adapted for the specific substrate.[14]

-

Materials :

-

Lithium aluminum hydride (LiAlH₄, 1.5 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound (1 eq.)

-

Water

-

10% Sodium Hydroxide (NaOH) solution

-

-

Procedure :

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF (10 volumes relative to the nitrile).

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of this compound (1 eq.) in anhydrous THF to the stirred LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0°C.

-

Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (1 volume), 10% NaOH solution (1.5 volumes), and finally water again (3 volumes). This procedure is known as the Fieser workup.

-

A granular precipitate of aluminum salts will form. Stir the resulting suspension for 15-30 minutes.

-

Filter the suspension through a pad of Celite®, washing the filter cake with ethyl acetate (B1210297) or dichloromethane.

-

Separate the organic layer from the filtrate. Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-diethoxypropan-1-amine.

-

Purify the product as necessary, typically by distillation.

-

General Protocol for Reaction with a Grignard Reagent

-

Source : General procedure adapted for the specific substrate.[16]

-

Materials :

-

Grignard Reagent (e.g., Phenylmagnesium Bromide in THF, ~1.1 eq.)

-

This compound (1 eq.)

-

Anhydrous Diethyl Ether or THF

-

1 M Hydrochloric Acid (HCl) or saturated aqueous Ammonium Chloride (NH₄Cl)

-

-

Procedure :

-

To a flame-dried, three-necked flask under an inert atmosphere, add the solution of the Grignard reagent (~1.1 eq.).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of this compound (1 eq.) in anhydrous ether or THF dropwise to the stirred Grignard solution.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the starting nitrile.

-

Cool the reaction mixture back to 0°C.

-

Slowly and carefully quench the reaction by pouring it over a mixture of crushed ice and 1 M HCl (or saturated aq. NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (if acid was used), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.

-

Purify the product by column chromatography or distillation.

-

Mandatory Visualizations

Caption: General reactivity pathways of the nitrile group.

Caption: Experimental workflow for Cytosine synthesis.

Caption: Simplified mechanism for pyrimidine ring formation.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]